Home > Products > Screening Compounds P55571 > Defluoro Paroxetine, Hydrochloride
Defluoro Paroxetine, Hydrochloride - 324024-00-2

Defluoro Paroxetine, Hydrochloride

Catalog Number: EVT-1672727
CAS Number: 324024-00-2
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defluoro Paroxetine, Hydrochloride is a derivative of Paroxetine, which is primarily used as an antidepressant. This compound is notable for its unique structural modifications, which may influence its pharmacological properties. The molecular formula of Defluoro Paroxetine, Hydrochloride is C19H21NO3C_{19}H_{21}NO_{3} with a molecular weight of approximately 311.4 g/mol. It is classified as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Paroxetine, and is often utilized in research settings for various applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Defluoro Paroxetine, Hydrochloride typically involves several steps:

  1. Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of the 4-ethoxyphenyl group and the 1,3-benzodioxol-5-yloxy group occurs via nucleophilic substitution reactions.
  3. Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, these methods are optimized for large-scale production using continuous flow reactors and high-throughput screening to ensure quality and consistency .

Industrial Production Methods

The industrial synthesis follows similar routes but emphasizes efficiency and scalability. Techniques such as continuous flow chemistry allow for streamlined processes that can combine multiple steps into a single operation, enhancing yield and reducing waste .

Molecular Structure Analysis

Structure and Data

Defluoro Paroxetine, Hydrochloride features a complex structure characterized by a piperidine ring and various functional groups that contribute to its pharmacological activity. The structural modifications compared to standard Paroxetine may alter its binding affinity and metabolic stability.

  • Molecular Formula: C19H21NO3C_{19}H_{21}NO_{3}
  • Molecular Weight: 311.4 g/mol
  • Purity: Typically around 95% in research applications.
Chemical Reactions Analysis

Reactions and Technical Details

Defluoro Paroxetine, Hydrochloride can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form various derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions modify functional groups; lithium aluminum hydride is commonly used.
  • Substitution Reactions: Nucleophilic and electrophilic substitution can introduce or replace functional groups on the piperidine or aromatic rings.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Sodium hydride for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major products from these reactions include oxidized and reduced forms of Defluoro Paroxetine, each possessing distinct properties.

Mechanism of Action

Defluoro Paroxetine, Hydrochloride primarily acts by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This mechanism enhances serotonergic neurotransmission, which is crucial in alleviating symptoms associated with various psychiatric disorders such as depression and anxiety.

Biochemical Pathways

The action on SERT increases serotonin availability, which correlates with therapeutic effects observed in conditions like major depressive disorder and generalized anxiety disorder. The pharmacokinetics of this compound may reflect complex interactions influenced by genetic factors affecting metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Defluoro Paroxetine, Hydrochloride appears as a white to off-white solid with a purity typically exceeding 95%. Its solubility characteristics make it suitable for various analytical applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature variations. Its reactivity profile allows it to participate in numerous chemical transformations relevant to medicinal chemistry .

Applications

Defluoro Paroxetine, Hydrochloride has several scientific uses:

  • Analytical Chemistry: Serves as a reference standard for identifying and quantifying paroxetine derivatives.
  • Neurobiological Research: Investigated for its effects on serotonin reuptake mechanisms.
  • Pharmaceutical Development: Explored for potential therapeutic applications in treating depression, anxiety disorders, and other psychiatric conditions.
  • Quality Control: Utilized in the development and testing of new pharmaceutical formulations involving paroxetine-based medications .
Synthetic Pathways and Structural Analog Development

Rational Design Strategies for Fluorine-Substituted Piperidine Derivatives

The strategic removal of fluorine from paroxetine's structure represents a deliberate approach to probe structure-activity relationships in selective serotonin reuptake inhibitors (SSRIs). Paroxetine ((3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine) owes its exceptional binding affinity (70.2 ± 0.6 pM) to the serotonin transporter (SERT) partly to the electronic effects and optimal steric bulk of the 4-fluorophenyl moiety [1] [2]. Defluoro paroxetine hydrochloride (3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine hydrochloride) emerges as a crucial structural analog where fluorine substitution enables investigation of halogen-dependent pharmacological interactions [4] [10].

Rational design strategies focus on modifying the 4-fluorophenyl group through:

  • Halogen replacement: Bromo- and iodo-paroxetine analogs were synthesized to exploit anomalous X-ray scattering for precise binding pose determination. These heavy halogens provide strong anomalous signals for crystallographic studies without significantly altering molecular volume [1] [2].
  • Complete halogen removal: Defluoro paroxetine serves as a molecular tool to assess the contribution of fluorine to SERT binding affinity and selectivity. This analog eliminates the strong electron-withdrawing effect and C-F dipole moment while maintaining the core piperidine-benzodioxol scaffold [4].
  • Binding pose validation: The unresolved debate regarding paroxetine's binding conformation (ABC vs. ACB pose in SERT's central binding site) prompted the development of fluorine-modified analogs. Defluoro and halogenated derivatives help distinguish between these binding modes by altering steric and electronic interactions with SERT residues like Asn177 [1] [2].

Table 1: Structural Analogs of Paroxetine for Binding Studies

CompoundR GroupStructural FeaturePurpose in Rational Design
Paroxetine-FFluorophenylHigh-affinity reference compound
Defluoro Paroxetine HCl-HPhenylAssess fluorine contribution
Br-Paroxetine-BrBromophenylAnomalous scattering for crystallography
I-Paroxetine-IIodophenylEnhanced anomalous signal

The synthesis of these analogs employs transition metal-catalyzed C–H functionalization, allowing direct modification of the piperidine ring while preserving stereochemical integrity. This method enables installation of the appropriate aryl group on pre-existing piperidine rings with >98% enantiomeric excess, offering significant advantages over traditional synthesis routes where aromatic substituents must be introduced before stereoselective steps [1] [2] [7].

Optimization of Defluorination Reaction Mechanisms in Paroxetine Analogs

Defluorination chemistry presents unique challenges due to the exceptional strength of C-F bonds (approximately 485 kJ/mol). The optimization of defluorination strategies for paroxetine analogs encompasses both enzymatic and thermochemical approaches, each requiring precise control to maintain stereochemical integrity while achieving efficient fluorine removal.

Enzymatic defluorination mechanisms leverage specialized biological catalysts that overcome the kinetic barriers of C-F bond cleavage. Fluoroacetate dehalogenase enzymes employ a sophisticated three-step mechanism:

  • Nucleophilic displacement: An aspartate residue attacks the carbon adjacent to fluorine, forming an ester intermediate while releasing fluoride ion.
  • Fluoride stabilization: The released fluoride is stabilized in a precisely tailored halide pocket where three hydrogen bonds from surrounding amino acid residues (e.g., Tyr, Trp, Asn) neutralize its charge .
  • Ester hydrolysis: The aspartate ester intermediate undergoes hydrolysis to yield the defluorinated alcohol product .

While not directly applied to paroxetine, this enzymatic blueprint informs chemical defluorination strategies for complex piperidines. The critical insight involves creating microenvironmental stabilization for the fluoride leaving group, a principle applicable to synthetic catalyst design .

Thermochemical defluorination approaches show greater applicability to paroxetine analogs:

  • Calcium hydroxide-mediated hydrodefluorination: At elevated temperatures (>400°C), calcium hydroxide facilitates the conversion of C-F bonds to C-H bonds through a proposed mechanism involving:$$ \ce{C6H5F + Ca(OH)2 -> C6H6 + CaF + H2O} $$This process effectively mineralizes fluorine while preserving the piperidine core structure. The reaction efficiency exceeds 80% under optimized conditions, with thermogravimetric analysis confirming minimal decomposition of the carbon skeleton during defluorination [6].
  • Temperature optimization: Thermal defluorination of perfluorinated alkyl substances demonstrates chain-length independence but functional group sensitivity. Shorter-chain PFAS require lower temperatures (∼400°C) compared to longer-chain analogs (∼500°C). Applied to aromatic defluorination in paroxetine analogs, this necessitates precise temperature control to prevent piperidine ring degradation or racemization at stereocenters [6].

The primary challenges in synthesizing defluoro paroxetine include:

  • Racemization prevention: The chiral (3S,4R) configuration is essential for SERT binding. High-temperature defluorination risks epimerization at C3 and C4, requiring carefully controlled reaction conditions [5].
  • Byproduct minimization: Incomplete defluorination leads to partially fluorinated impurities, while overexposure to heat generates dealkylated products. Process optimization balances defluorination efficiency with side reaction suppression [5] [10].
  • Solvent system compatibility: Polar aprotic solvents (DMF, DMSO) facilitate defluorination but may promote decomposition of the benzodioxole moiety, necessitating solvent screening [5].

Table 2: Defluorination Method Comparison for Paroxetine Analogs

MethodConditionsMechanistic FeaturesEfficiencyLimitations
Enzymatic DefluorinationAqueous, 25-37°CAspartate nucleophile, H-bond stabilizationNot quantifiedNarrow substrate specificity
Ca(OH)₂ Hydrodefluorination400-500°C, inert atmosphereFree radical mechanism, H-transfer>80%Racemization risk, high temperature
Catalytic HydrogenolysisH₂ (50-100 bar), Pd/COxidative addition/reductive elimination45-60%Benzodioxole hydrogenation

Comparative Analysis of Synthetic Routes for Defluoro Paroxetine vs. Parent Compound

The synthetic pathways to defluoro paroxetine hydrochloride and its fluorinated parent compound reveal fundamental differences in strategic approach, reaction complexity, and stereochemical control. These distinctions arise primarily from the absence of fluorine's directing effects and the altered electronic environment during key synthetic steps.

Traditional Paroxetine Synthesis (9-12 steps, ∼15% overall yield):

  • Chiral pool starting materials: Commercial (R)-nipecotic acid serves as the stereochemical source [1] [9].
  • Fluorine incorporation: Early-stage Suzuki coupling introduces the 4-fluorophenyl group before piperidine ring closure, leveraging fluorine's moderate electron-withdrawing effect to facilitate nucleophilic displacement reactions [5] [9].
  • Benzodioxole attachment: Mitsunobu reaction or mesylate displacement couples the benzodioxolylmethyl moiety with high stereoinversion risk at C3 [5].
  • Chiral resolution: Diastereomeric salt formation with dibenzoyl-D-tartaric acid resolves racemates, sacrificing yield (typically 40-50%) for enantiopurity [5].
  • Final hydrochloride formation: Crystallization from ethanol/ethyl acetate yields pharmaceutical-grade paroxetine HCl [5] [9].

Modern Defluoro Paroxetine Routes (6-8 steps, ∼22-30% overall yield):1. Late-stage defluorination: Paroxetine or its immediate precursors undergo hydrodefluorination using:- Catalytic hydrogenation (Pd/C, H₂, 50°C): Limited by competing benzodioxole reduction [7]- Calcium hydroxide pyrolysis (400-450°C): Higher efficiency but racemization concerns [6]- Metal-free reduction (Et₃SiH, TFA): Preserves stereochemistry but requires fluorine-specific directing groups [7]2. C–H functionalization approach: Palladium-catalyzed direct arylation enables defluoro analog synthesis without fluorinated intermediates:$$\ce{(R)-nipecotic acid ->[C-H arylation] 4-phenylpiperidine ->[mesylation] benzodioxole coupling -> defluoro paroxetine}$$This route achieves complete C(4) selectivity and >98% ee using aminoquinoline directing groups, significantly streamlining the synthesis [1] [7].3. Stereoselective hydrogenation: cis-Selective reduction of pyridinium intermediates using Ru or Ni catalysts provides the desired (3S,4R) configuration without resolution steps [7]:- Ru/C catalyst: 92% de, 85% yield- NiSi catalyst: 89% de, 82% yield

Table 3: Synthetic Route Comparison for Paroxetine and Defluoro Analog

ParameterParoxetine SynthesisDefluoro Paroxetine SynthesisAdvantage in Defluoro Route
Key Steps1. Early fluorophenyl introduction 2. Benzodioxole coupling 3. Chiral resolution1. Late-stage defluorination 2. Direct C-H arylation 3. Stereoselective hydrogenationFewer protection/deprotection steps
Reaction Count9-12 steps6-8 stepsShorter synthetic sequence
Overall Yield∼15%∼22-30%Improved atom economy
Stereocontrol MethodChiral resolution (∼50% yield loss)Catalytic asymmetric hydrogenation (>85% de)Higher efficiency in chirality transfer
Purification ChallengesFluorine-specific impuritiesPhenyl regioisomersStandard separation techniques

The synthesis of defluoro paroxetine hydrochloride bypasses several challenges inherent to fluorinated systems:

  • Elimination of fluorine-directed protection: Fluorine's ortho-directing effects necessitate protecting group strategies that are unnecessary in the defluoro analog [5].
  • Simplified crystallization: The absence of fluorine reduces polymorphism concerns during final salt formation, yielding more consistent crystal morphology [10].
  • Thermal stability: The defluoro analog demonstrates enhanced thermal stability during synthesis (decomposition >250°C vs. ∼220°C for paroxetine), permitting higher-temperature reactions in late stages [6] [10].

However, the defluoro compound introduces new synthetic challenges:

  • Reduced activation for nucleophilic displacement: The absence of fluorine's electron-withdrawing effect decreases reactivity in SNAr reactions, requiring alternative activation strategies for benzodioxole attachment [5].
  • Altered π-stacking interactions: During crystallization, the phenyl ring exhibits weaker interactions with counterions than the fluorophenyl moiety, necessitating modified solvent/antisolvent systems for optimal crystal formation [10].

Properties

CAS Number

324024-00-2

Product Name

Defluoro Paroxetine, Hydrochloride

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1

InChI Key

VUYNWBMXOQBJAI-RDJZCZTQSA-N

SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.